

1-(3-Chloro-2-hydroxyphenyl)ethanone CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Chloro-2-hydroxyphenyl)ethanone
Cat. No.:	B016315

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An In-Depth Technical Guide to **1-(3-Chloro-2-hydroxyphenyl)ethanone** for Advanced Research and Development

Abstract: This document provides a comprehensive technical overview of **1-(3-Chloro-2-hydroxyphenyl)ethanone**, a key chemical intermediate for the pharmaceutical and fine chemical industries. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly its role as a precursor in the synthesis of bioactive heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and detailed protocols to support advanced scientific endeavors.

Chemical Identity and Physicochemical Properties

1-(3-Chloro-2-hydroxyphenyl)ethanone is a halogenated aromatic ketone whose structure is foundational for the synthesis of more complex molecules.^[1] Its unique arrangement of a hydroxyl group at the ortho position and a chlorine atom at the meta position relative to the acetyl group dictates its chemical reactivity and utility.^[1]

Chemical Abstract Service (CAS) Number: 3226-34-4^{[2][3]}

Common Synonyms:

- 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one^{[2][4]}

- 3'-Chloro-2'-hydroxyacetophenone[3][4]
- 2'-Hydroxy-3-chloroacetophenone[2]
- Ethanone, 1-(3-chloro-2-hydroxyphenyl)-[2][4]

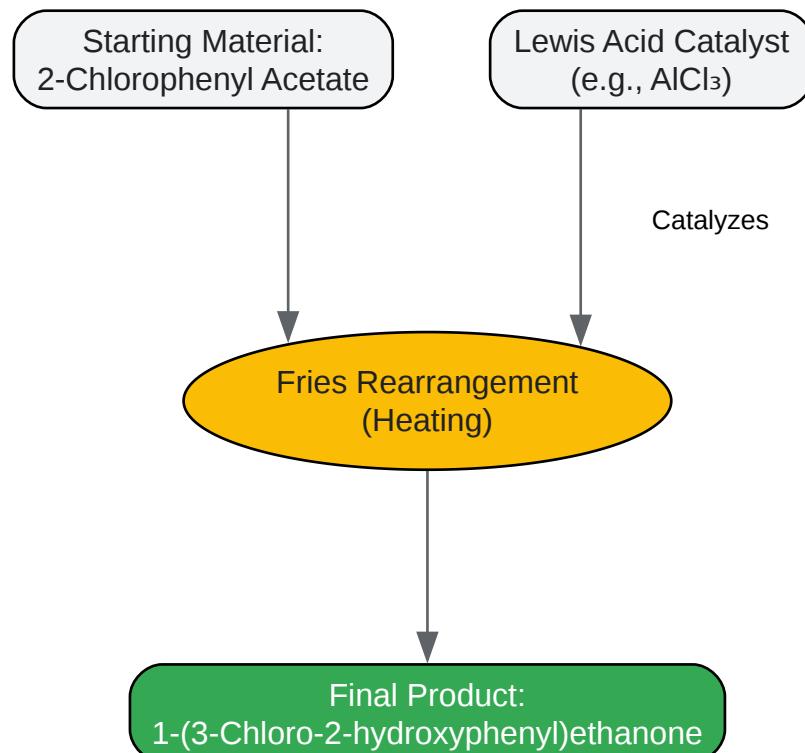
The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Source(s)
IUPAC Name	1-(3-chloro-2-hydroxyphenyl)ethanone	
Molecular Formula	C ₈ H ₇ ClO ₂	[2]
Molecular Weight	170.59 g/mol	[2]
Appearance	Solid	[4]
Melting Point	80 °C	[1][4]
Boiling Point	247.1°C at 760 mmHg (Predicted)	[1]
InChI Key	GBWVDQBTXFIIJF- UHFFFAOYSA-N	

Synthesis and Reaction Mechanisms

The synthesis of **1-(3-Chloro-2-hydroxyphenyl)ethanone** can be accomplished via several established organic chemistry reactions. A prevalent and effective method is the Fries rearrangement of 2-chlorophenyl acetate.[1] This reaction involves the Lewis acid-catalyzed rearrangement of a phenyl ester to a hydroxy aryl ketone.

The causality behind this choice of synthesis is the high efficiency and regioselectivity often afforded by the Fries rearrangement for producing hydroxyacetophenones. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, facilitating an intramolecular electrophilic aromatic substitution.



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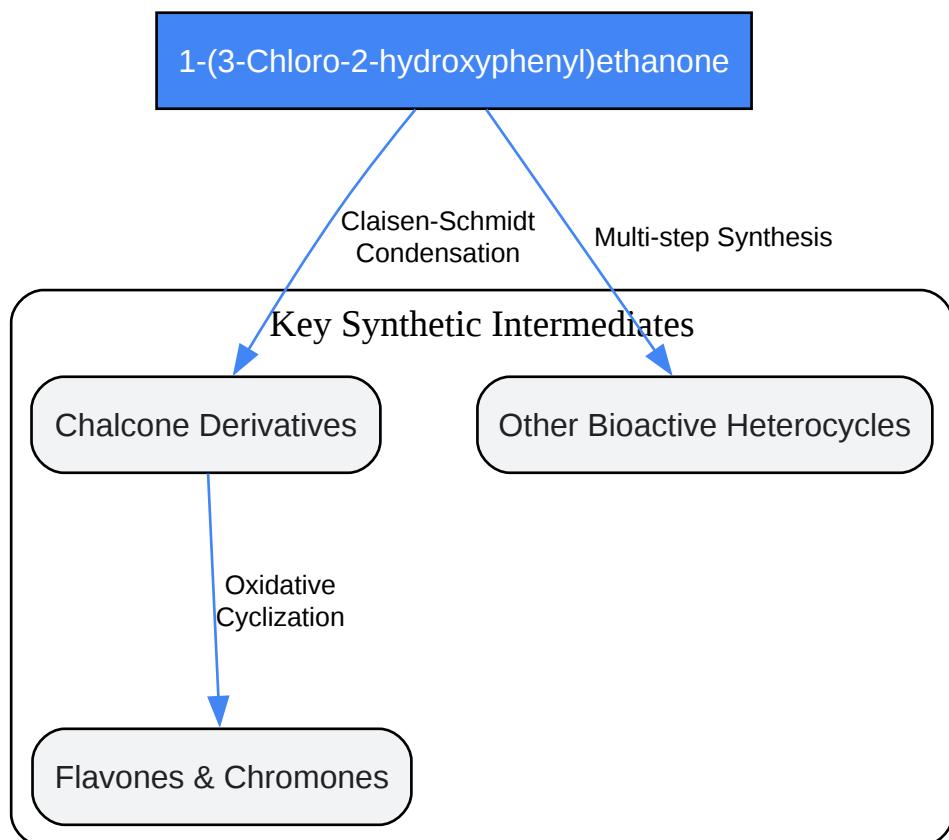
Caption: Fries Rearrangement workflow for synthesizing **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

Applications in Research and Drug Development

1-(3-Chloro-2-hydroxyphenyl)ethanone serves as a versatile building block in medicinal chemistry and organic synthesis. Its functional groups are key to its utility: the ketone allows for condensations and reductions, the hydroxyl group enables etherification and esterification, and the chloro group can be modified through various coupling reactions.

The primary application for this compound is as a precursor for heterocyclic compounds, such as chalcones, flavones, and chromones.^{[1][5]} Chalcones, synthesized via a Claisen-Schmidt condensation, are particularly noteworthy. The presence of the 2'-hydroxy group in the acetophenone starting material is mechanistically significant; it can enhance the electrophilicity of the resulting α,β -unsaturated ketone system through intramolecular hydrogen bonding, which is a critical self-validating feature for ensuring high yields in subsequent cyclization reactions to form flavones.^[1] Related chlorinated acetophenones are established

intermediates in the synthesis of active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors.[6]



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Caption: Role as a precursor to bioactive heterocyclic compounds.

Exemplary Protocol: Synthesis of a 2'-Hydroxychalcone Derivative

This protocol details the Claisen-Schmidt condensation of **1-(3-Chloro-2-hydroxyphenyl)ethanone** with a representative aromatic aldehyde (e.g., benzaldehyde) to yield a chalcone derivative. This procedure is foundational and demonstrates the compound's utility.

Objective: To synthesize 1-(3-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Materials:

- **1-(3-Chloro-2-hydroxyphenyl)ethanone** (1.0 eq)
- Benzaldehyde (1.1 eq)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (3.0 eq)
- Ethanol or Methanol
- Deionized Water
- Magnetic stirrer and hotplate
- Round-bottom flask and condenser

Methodology:

- Dissolution: In a 100 mL round-bottom flask, dissolve **1-(3-Chloro-2-hydroxyphenyl)ethanone** (e.g., 1.71 g, 10 mmol) in 30 mL of ethanol with gentle stirring.
- Addition of Aldehyde: To this solution, add benzaldehyde (e.g., 1.17 g, 11 mmol). Stir the mixture for 5 minutes at room temperature to ensure homogeneity.
- Base-Catalyzed Condensation: Prepare a solution of KOH (e.g., 1.68 g, 30 mmol) in 15 mL of deionized water. Add this aqueous base solution dropwise to the alcoholic mixture of reactants over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
- Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change to deep yellow or orange is typically observed as the chalcone product forms. Allow the reaction to proceed for 2-4 hours or until TLC indicates the consumption of the starting acetophenone.
- Isolation and Purification:
 - Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.

- Acidify the solution slowly with dilute HCl until it reaches a pH of ~5-6. This step neutralizes the excess base and precipitates the product.
- The precipitated solid (the chalcone) is collected by vacuum filtration.
- Wash the solid with cold water to remove inorganic impurities.
- Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative. The purity can be confirmed by measuring its melting point and using spectroscopic methods (NMR, IR).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

Hazard Identification:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[7\]](#)
- Signal Word: Warning

Precautionary Measures & Personal Protective Equipment (PPE):

- Prevention: Avoid breathing dust.[\[7\]](#) Wash hands and any exposed skin thoroughly after handling.[\[7\]](#) Use only in a well-ventilated area.[\[7\]](#)
- Personal Protective Equipment: Wear protective gloves, protective clothing, and OSHA-approved eye/face protection (safety glasses or goggles).[\[7\]](#) A NIOSH/MSHA-approved respirator is recommended if exposure limits may be exceeded.[\[7\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[\[7\]](#)

- Skin: Wash off immediately with plenty of soap and water. Get medical advice if skin irritation occurs.[\[7\]](#)
- Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse mouth.[\[7\]](#)
- Inhalation: Remove person to fresh air and keep comfortable for breathing.[\[7\]](#)

Storage and Handling:

- Storage Conditions: Store in a well-ventilated, dry place.[\[2\]](#)[\[7\]](#) Keep the container tightly closed.[\[7\]](#) Recommended storage is at room temperature in an inert atmosphere.[\[4\]](#) The compound may be light-sensitive.[\[4\]](#)
- Incompatibilities: Avoid contact with strong bases, acid anhydrides, and acid chlorides.[\[8\]](#)

Conclusion

1-(3-Chloro-2-hydroxyphenyl)ethanone, CAS No. 3226-34-4, is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for synthetic chemists, particularly those in pharmaceutical research and development. Understanding its synthesis, applications, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel and complex molecular architectures.

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- To cite this document: BenchChem. [1-(3-Chloro-2-hydroxyphenyl)ethanone CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016315#1-3-chloro-2-hydroxyphenyl-ethanone-cas-number-and-synonyms]

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